molecular formula C9H7Cl2FO2 B168358 Ethyl 2,4-dichloro-5-fluorobenzoate CAS No. 103318-75-8

Ethyl 2,4-dichloro-5-fluorobenzoate

Cat. No. B168358
M. Wt: 237.05 g/mol
InChI Key: FHPCKNJINJXSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dichloro-5-fluorobenzoate is a chemical compound . It has a molecular formula of C9H7Cl2FO2 and a molecular weight of 237.05 g/mol.


Synthesis Analysis

The synthesis of Ethyl 2,4-dichloro-5-fluorobenzoate involves several steps . The initial raw materials, 2,4-dichlor fluorbenzene and CCl4, react under the actions of solid acid catalyst S2O82-/Sm2O3-ZrO2-Al2O3 and AlCl3 to generate 2,4-dichloro-5-fluoro- (trichloromethyl) benzene . This is then catalyzed and hydrolyzed by FeCl3 . The reaction conditions include heating and specific temperatures .


Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dichloro-5-fluorobenzoate consists of nine carbon atoms, seven hydrogen atoms, two chlorine atoms, one fluorine atom, and two oxygen atoms.


Chemical Reactions Analysis

Ethyl 2,4-dichloro-5-fluorobenzoate can undergo various chemical reactions. For instance, it can be used in the synthesis of 4,4′- (1,4-piperazinediyl) bis benzoic acid ethyl ester .

Scientific Research Applications

Synthesis and Chemical Processes

  • Ethyl 2,4-dichloro-5-fluorobenzoate is used in the synthesis of various compounds, such as ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, through efficient C–C bond formation methods in continuous flow processes. This synthesis demonstrates rapid and efficient activation of carboxylic acid, leading to high product yield and operation safety (Guo, Yu, & Su, 2020).

Antibacterial and Antimicrobial Applications

  • Synthesized compounds involving 2,4-dichloro-5-fluorophenyl groups, such as those in thiadiazolotriazinones, exhibit promising antibacterial activities. This application is significant in the development of new biologically active molecules (Holla, Bhat, & Shetty, 2003).
  • In a similar vein, hydrazones derived from 4-fluorobenzoic acid hydrazide, containing 2,4-dichloro-5-fluorophenyl groups, have shown notable inhibitory activity against strains of Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu, Oruç-Emre, Unsalan, & Rollas, 2009).

Synthesis of Antitumor Agents

  • The compound has been utilized in the synthesis of amino acid ester derivatives containing 5-fluorouracil, which show significant in vitro antitumor activity against cancer cell lines, demonstrating its potential in cancer research (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).

Synthesis of Insecticidal Compounds

  • Novel insecticidal activities have been observed in synthesized 1,3,4-oxadiazoles containing 2,4-dichloro-5-fluorophenyl groups. These compounds demonstrate potential in agricultural applications for pest control (Shi, Qian, Song, Zhang, & Li, 2000).

Safety And Hazards

Ethyl 2,4-dichloro-5-fluorobenzoate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

ethyl 2,4-dichloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPCKNJINJXSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545451
Record name Ethyl 2,4-dichloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dichloro-5-fluorobenzoate

CAS RN

103318-75-8
Record name Benzoic acid, 2,4-dichloro-5-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103318-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-dichloro-5-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2,4-dichloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

84 g of 2,4-dichloro-5-fluoro-benzoyl chloride are added dropwise to 250 ml of anhydrous ethanol at 50° to 60° C., the temperature being maintained by occasional cooling with ice-water. The mixture is then refluxed for about a further hour, the excess alcohol is distilled off and the residue is fractionated in vacuo. 84.9 g (~97%) of ethyl 2,4-dichloro-5-fluoro-benzoate are obtained at 132°-135° C./8 mbar.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 25-mL round-bottom flask was equipped with a magnetic stir bar, thermometer, nitrogen inlet, addition funnel, and a reflux condenser. The flask was charged with 2,4-dichloro-5-fluorobenzoyl chloride (5.38 g, 23.65 mmol) and ethyl ether (5.0 g). The resulting colorless solution was cooled to 17° C. using a cool water bath. Ethanol (3.20 g, 69.47 mmol; absolute grade) was added dropwise from the addition funnel over ten minutes. Once the addition was complete, the solution was warmed to room temperature and stirred overnight (17 hours). Additional ether (20 mL) was added to the reaction mixture, which was then transferred to a separatory funnel. The reaction mixture was washed twice with 2% sodium hydroxide solution (10 mL), then with water (10 mL). The upper organic layer was separated and dried over sodium sulfate. The solvent was removed by evaporation under reduced pressure. The residue was dried in a vacuum oven to give 5.09 g of ethyl 2,4-dichloro-5-fluorobenzoate as a pale yellow oil.
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dichloro-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dichloro-5-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,4-dichloro-5-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,4-dichloro-5-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,4-dichloro-5-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4-dichloro-5-fluorobenzoate

Citations

For This Compound
2
Citations
KS Bhat, MS Karthikeyan, BS Holla, NS Shetty - 2004 - nopr.niscpr.res.in
The synthesis of a number of 1,3,4-oxadiazole derivatives have been described. 2,4-Dichloro-5-fluorobenzoyl hydrazine 1 on reacting with aromatic acids in presence of phosphorus …
Number of citations: 41 nopr.niscpr.res.in
K Mishra - 2014
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.